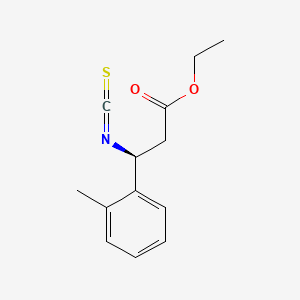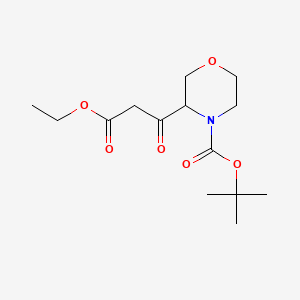
(S)-Ethyl 3-isothiocyanato-3-(o-tolyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ethyl 3-isothiocyanato-3-(o-tolyl)propanoate is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an isothiocyanate group, which is known for its reactivity and potential biological activities. The compound’s structure includes an ethyl ester group, an isothiocyanate group, and a tolyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 3-isothiocyanato-3-(o-tolyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-3-(o-tolyl)propanoic acid.
Formation of Isothiocyanate Group: The carboxylic acid group is first converted into an amine group through a series of reactions, including reduction and amination. The amine group is then treated with thiophosgene (CSCl2) to form the isothiocyanate group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Ethyl 3-isothiocyanato-3-(o-tolyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Thioureas, Carbamates, and Dithiocarbamates: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Carboxylic Acid: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
(S)-Ethyl 3-isothiocyanato-3-(o-tolyl)propanoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-Ethyl 3-isothiocyanato-3-(o-tolyl)propanoate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. The isothiocyanate group is particularly reactive towards thiol groups in proteins, leading to the modification of protein function and activity. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects.
Similar Compounds:
®-Ethyl 3-isothiocyanato-3-(o-tolyl)propanoate: The enantiomer of the compound with similar chemical properties but different biological activities due to its chirality.
Ethyl 3-isothiocyanato-3-phenylpropanoate: A similar compound with a phenyl group instead of a tolyl group, leading to different reactivity and applications.
Methyl 3-isothiocyanato-3-(o-tolyl)propanoate: A similar compound with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to its specific chiral configuration, which influences its reactivity and biological activities. The presence of the tolyl group also imparts distinct chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H15NO2S |
|---|---|
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
ethyl (3S)-3-isothiocyanato-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C13H15NO2S/c1-3-16-13(15)8-12(14-9-17)11-7-5-4-6-10(11)2/h4-7,12H,3,8H2,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
KOAOVBSPHYDCIC-LBPRGKRZSA-N |
Isomerische SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=C1C)N=C=S |
Kanonische SMILES |
CCOC(=O)CC(C1=CC=CC=C1C)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/no-structure.png)




![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)

